(2-Fluoro-6-methoxypyridin-3-yl)methanol
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Overview
Description
(2-Fluoro-6-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both fluorine and methoxy groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-6-methoxypyridine with formaldehyde in the presence of a reducing agent to yield the desired product .
Industrial Production Methods
Industrial production of (2-Fluoro-6-methoxypyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the fluorine or methoxy groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
(2-Fluoro-6-methoxypyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxypyridin-3-yl)methanol
- (3-Fluoro-6-methoxypyridin-2-yl)methanol
- (2,6-Difluoro-5-methoxypyridin-3-yl)methanol
Uniqueness
(2-Fluoro-6-methoxypyridin-3-yl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
(2-fluoro-6-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |
InChI Key |
QMPKAKPZPAVMJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)F |
Origin of Product |
United States |
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